1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

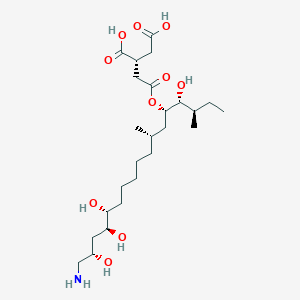

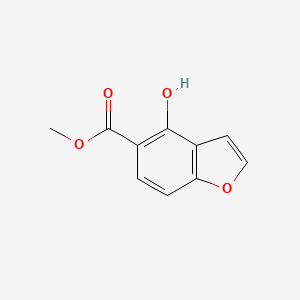

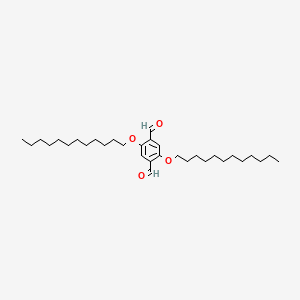

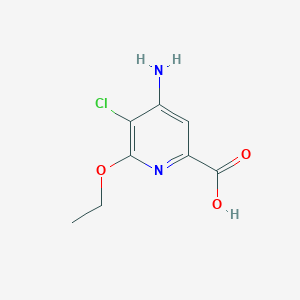

“1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)-” is a specific organic compound . It belongs to hydrocarbon derivatives and can be used as intermediates in organic synthesis .

Molecular Structure Analysis

The molecular structure of “1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)-” includes a terephthalaldehyde core (a benzene ring with two aldehyde groups) and two dodecyloxy groups attached at the 2,5 positions .Aplicaciones Científicas De Investigación

End-capping of Conjugated Systems

A study demonstrates the synthesis of end-capped aromatic systems from thiophene and 2,5-thiophenedicarboxaldehyde, highlighting the impact of hexyl and dodecyl end-capping groups on the reversible redox behavior of these systems. This work provides a foundation for developing advanced materials with tailored electronic properties, such as in organic electronics or photovoltaic applications (Wex et al., 2010).

Advanced Monolayer Formation

Another research focused on creating strong blue-fluorescence-emitted stable monolayers in organic solvents by a coordination polymer with long-chained bis-Schiff base. This development is crucial for applications in organic light-emitting diodes (OLEDs) and sensors, showcasing the versatility of 1,4-Benzenedicarboxaldehyde derivatives in forming luminescent materials (Luo et al., 2003).

Photoluminescent Properties

Research into photoluminescent 1,4-bis-(α-cyano-4-methoxystyryl)benzenes synthesized via Knoevenagel reaction of related dicarboxaldehyde demonstrates the materials' high photoluminescence. This is particularly relevant for developing photoluminescent materials with potential applications in lighting and display technologies (Lowe & Weder, 2002).

Supramolecular Frameworks

A study explores the effect of substituent groups in 1,3-benzenedicarboxylate on constructing supramolecular frameworks, leading to various coordination polymers with potential in gas storage, separation, and catalysis. This research underscores the structural versatility of benzenedicarboxaldehyde derivatives in designing functional materials (Liu et al., 2010).

Renewable Benzyl Alcohol Production

An intriguing application in biochemical engineering involves engineering Escherichia coli for renewable benzyl alcohol production, highlighting the potential of benzenedicarboxaldehyde derivatives in biotechnological applications. This research paves the way for sustainable chemical production processes (Pugh et al., 2015).

Propiedades

IUPAC Name |

2,5-didodecoxyterephthalaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54O4/c1-3-5-7-9-11-13-15-17-19-21-23-35-31-25-30(28-34)32(26-29(31)27-33)36-24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQFDIIEMNDHHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC(=C(C=C1C=O)OCCCCCCCCCCCC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478487 |

Source

|

| Record name | 1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- | |

CAS RN |

123415-45-2 |

Source

|

| Record name | 1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1600886.png)

![7,8-Diazabicyclo[4.2.0]oct-7-ene, 1-bromo-6-methyl-, 7,8-dioxide](/img/structure/B1600889.png)